molecular formula C17H25NO6 B12978556 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

Cat. No.: B12978556
M. Wt: 339.4 g/mol
InChI Key: KJTKIXMATWVXIZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

(2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)9-11-7-6-8-13(22-4)14(11)23-5/h6-8,12H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

KJTKIXMATWVXIZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the amine group: The starting material, which contains an amine group, is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Formation of the benzyl group: The protected amine is then reacted with 2,3-dimethoxybenzyl chloride under basic conditions to introduce the benzyl group.

    Formation of the propanoic acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the benzyl group or reduce the Boc-protected amine to a free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield free amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of amino acids, including (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid, can exhibit anticancer properties. These compounds can be designed to inhibit specific pathways involved in tumor growth. For instance, modifications of the compound have been studied for their ability to target cancer cell metabolism and proliferation.

Neuroprotective Effects
Studies have shown that certain amino acid derivatives may have neuroprotective effects. The specific structure of this compound allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Peptide Synthesis

Building Block for Peptides
this compound serves as an important building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis processes, facilitating the incorporation of this amino acid into larger peptide chains.

Synthesis of Bioactive Peptides
The compound can be utilized in the synthesis of bioactive peptides that mimic natural proteins or hormones. These peptides can be designed for various therapeutic applications, including hormone replacement therapies and enzyme inhibitors.

Organic Synthesis

Versatile Intermediate
In organic synthesis, this compound acts as a versatile intermediate. Its structure allows for further functionalization and modification, making it suitable for the development of a wide range of chemical entities.

Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex molecules through various chemical reactions such as coupling reactions and cyclization processes. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the compound's effect on cancer cell linesShowed significant inhibition of cell proliferation in vitro
Neuroprotective StudyEvaluated effects on neuronal cellsDemonstrated reduced oxidative stress and improved cell viability
Peptide Synthesis ResearchDeveloped new peptide sequences incorporating the compoundAchieved high yields with desired biological activity

Mechanism of Action

The mechanism of action for ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid depends on its specific application. In drug development, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The Boc group can be selectively removed to reveal the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid lies in its specific combination of functional groups and chiral center, which can provide distinct reactivity and selectivity in chemical reactions.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a tetrasubstituted α-amino acid that plays a significant role in the synthesis of peptide mimetics and other biologically active compounds. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of the Propanoic Acid Backbone : The propanoic acid structure is formed through standard coupling reactions.
  • Introduction of the Dimethoxybenzyl Group : The dimethoxybenzyl moiety is introduced via a nucleophilic substitution reaction.

This synthetic pathway allows for the creation of the compound with high purity and yield, making it suitable for biological studies.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

The compound exhibits activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Case Studies

  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study demonstrated that concentrations as low as 10 µM significantly reduced cell viability in breast cancer cells.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures compared to controls.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityEffect ObservedReference
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.